2-Benzyl-4-[(1-pyridin-2-ylpyrrol-2-yl)methyl]morpholine
Overview
Description
2-Benzyl-4-[(1-pyridin-2-ylpyrrol-2-yl)methyl]morpholine is a complex organic compound that features a morpholine ring substituted with a benzyl group and a pyrrol-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-[(1-pyridin-2-ylpyrrol-2-yl)methyl]morpholine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrol-2-ylmethyl Intermediate: This step involves the reaction of pyrrole with a suitable aldehyde or ketone in the presence of a catalyst to form the pyrrol-2-ylmethyl intermediate.
Benzylation: The intermediate is then reacted with benzyl chloride in the presence of a base to introduce the benzyl group.
Morpholine Ring Formation: The final step involves the cyclization of the intermediate with morpholine under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-[(1-pyridin-2-ylpyrrol-2-yl)methyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
2-Benzyl-4-[(1-pyridin-2-ylpyrrol-2-yl)methyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-[(1-pyridin-2-ylpyrrol-2-yl)methyl]morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Benzylmorpholine: Lacks the pyrrol-2-ylmethyl group, making it less complex.
4-[(1-Pyridin-2-ylpyrrol-2-yl)methyl]morpholine:
Uniqueness
2-Benzyl-4-[(1-pyridin-2-ylpyrrol-2-yl)methyl]morpholine is unique due to the presence of both the benzyl and pyrrol-2-ylmethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-benzyl-4-[(1-pyridin-2-ylpyrrol-2-yl)methyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-2-7-18(8-3-1)15-20-17-23(13-14-25-20)16-19-9-6-12-24(19)21-10-4-5-11-22-21/h1-12,20H,13-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQAJCMIJNVQPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CN2C3=CC=CC=N3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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